molecular formula C16H16FN5O3 B2532845 N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941917-81-3

N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2532845
CAS No.: 941917-81-3
M. Wt: 345.334
InChI Key: WNDPONKBOPMXKX-UHFFFAOYSA-N
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Description

N-allyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research efforts have been dedicated to the synthesis of novel compounds derived from triazine and related heterocycles. For instance, the creation of functionalized amino derivatives of 2-hydroxyphenyl-1,3,5-triazines through reactions with sodium azide, allyl bromide, and other agents, leading to compounds with potential biological activities (Shasheva et al., 2017). Similarly, the development of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been explored, demonstrating a method for their synthesis and highlighting their in vitro anticancer and antibacterial activities (Berest et al., 2011).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of triazine derivatives and related compounds. For example, the antimicrobial effects of novel thiazole derivatives were studied, showing considerable activity against a range of pathogenic microorganisms (Cankiliç & Yurttaş, 2017). Another study synthesized isoxazolinyl oxazolidinones, evaluating their antibacterial activity against resistant bacteria, revealing compounds with significant potential for developing new antibacterial agents (Varshney et al., 2009).

Investigation of Biological Activity

Research into the biological activities of synthesized compounds has also been a significant focus. The synthesis and biological evaluation of novel compounds, such as those mimicking the structure and activity of known pharmacological agents, have been conducted to explore their potential uses. For instance, the synthesis of lamotrigine analogs and their evaluation as antibacterial agents has been reported, showcasing the broad spectrum of biological activities of triazine derivatives and related compounds (Alharbi & Alshammari, 2019).

Properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3/c1-2-7-18-13(23)10-22-15(25)14(24)21-9-8-20(16(21)19-22)12-5-3-11(17)4-6-12/h2-6H,1,7-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDPONKBOPMXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.